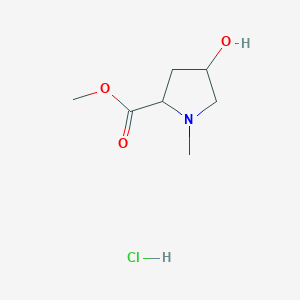
Methyl 4-hydroxy-1-methylpyrrolidine-2-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-hydroxy-1-methylpyrrolidine-2-carboxylate hydrochloride is a chemical compound that has been widely used in scientific research due to its unique properties. It is a highly polar and water-soluble compound that can be easily synthesized using various methods.
Mechanism of Action
The mechanism of action of Methyl 4-hydroxy-1-methylpyrrolidine-2-carboxylate hydrochloride is not well understood. However, it is believed to act as a nucleophile and form covalent bonds with electrophilic groups in biological systems. This can lead to changes in the structure and function of proteins and other biomolecules.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of proteases, which are enzymes that break down proteins. It has also been shown to inhibit the growth of various cancer cells in vitro. Additionally, it has been found to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
Methyl 4-hydroxy-1-methylpyrrolidine-2-carboxylate hydrochloride has several advantages for lab experiments. It is a highly polar and water-soluble compound that can be easily incorporated into biological systems. It can also be easily synthesized using various methods. However, it has some limitations as well. It can be toxic at high concentrations and can react with other compounds in biological systems, leading to unexpected results.
Future Directions
There are several future directions for the use of Methyl 4-hydroxy-1-methylpyrrolidine-2-carboxylate hydrochloride in scientific research. It can be used as a chiral auxiliary in the synthesis of various compounds. It can also be used as a reagent in the preparation of peptides. Additionally, it can be used as a tool to study the structure and function of proteins and other biomolecules. Further research is needed to fully understand the mechanism of action and potential applications of this compound in scientific research.
Conclusion:
This compound is a highly polar and water-soluble compound that has been widely used in scientific research. It can be easily synthesized using various methods and has several advantages for lab experiments. It has been found to have various biochemical and physiological effects and has potential applications in the synthesis of various compounds and the study of proteins and other biomolecules. Further research is needed to fully understand its mechanism of action and potential applications in scientific research.
Synthesis Methods
Methyl 4-hydroxy-1-methylpyrrolidine-2-carboxylate hydrochloride can be synthesized using several methods. One of the most common methods is the reaction of 4-hydroxy-2-pyrrolidone with methyl chloroformate in the presence of an acid catalyst. The resulting compound is then treated with hydrochloric acid to obtain this compound.
Scientific Research Applications
Methyl 4-hydroxy-1-methylpyrrolidine-2-carboxylate hydrochloride has been widely used in scientific research due to its unique properties. It is a highly polar and water-soluble compound that can be easily incorporated into biological systems. It has been used as a chiral auxiliary in asymmetric synthesis, as a building block in the synthesis of various compounds, and as a reagent in the preparation of peptides.
properties
IUPAC Name |
methyl 4-hydroxy-1-methylpyrrolidine-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-8-4-5(9)3-6(8)7(10)11-2;/h5-6,9H,3-4H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUCKGUXKAMEAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1C(=O)OC)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-4-methylthiadiazole-5-carboxamide](/img/structure/B7638386.png)

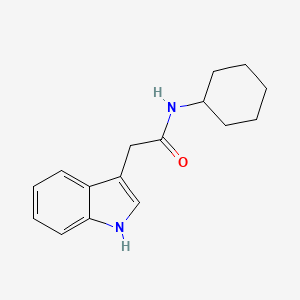

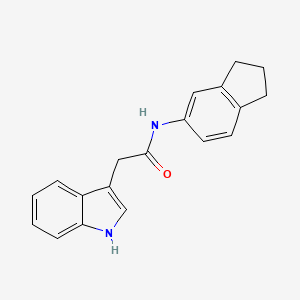
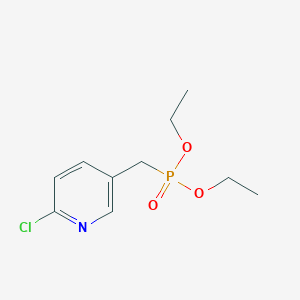
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]acetamide](/img/structure/B7638419.png)
![methyl N-[2-(azocan-1-yl)acetyl]carbamate](/img/structure/B7638430.png)
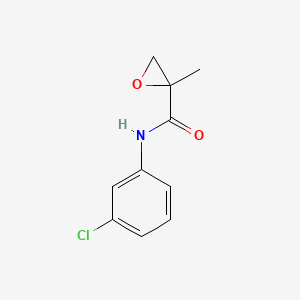
![N-tert-butyl-2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7638447.png)
![3-[2-(5-Chlorothiophen-2-yl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7638448.png)
![6-Pyridin-2-ylsulfinyltetrazolo[1,5-b]pyridazine](/img/structure/B7638461.png)
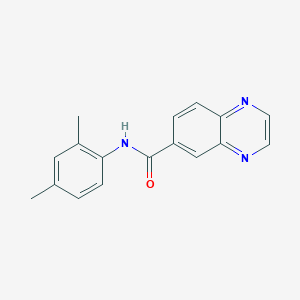
![N-(2,3-dimethylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide](/img/structure/B7638476.png)